Ethyl 5-aminopyridazine-3-carboxylate
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Overview
Description
Ethyl 5-aminopyridazine-3-carboxylate is a heterocyclic compound that contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-aminopyridazine-3-carboxylate typically involves the reaction of ethyl 3,6-dichloropyridazine-4-carboxylate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atoms with amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminopyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 5-aminopyridazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-aminopyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It can be used in the development of herbicides and pesticides.
Materials Science: It is used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-aminopyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific compound derived from this compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-aminopyridine-3-carboxylate
- Ethyl 5-aminopyrimidine-3-carboxylate
- Ethyl 5-aminopyrazine-3-carboxylate
Uniqueness
Ethyl 5-aminopyridazine-3-carboxylate is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The adjacent nitrogen atoms in the pyridazine ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and other applications.
Properties
CAS No. |
916056-74-1 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
ethyl 5-aminopyridazine-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)6-3-5(8)4-9-10-6/h3-4H,2H2,1H3,(H2,8,10) |
InChI Key |
RZTMRBOCCHNLMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=CC(=C1)N |
Origin of Product |
United States |
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